molecular formula C21H16FN3OS B11466336 3-(4-fluorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(4-fluorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11466336
M. Wt: 377.4 g/mol
InChI Key: QXEPKZVVORBLIF-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a thiophenyl group attached to a dihydropyrazoloquinazoline core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinazoline core. Common reagents used in this step include hydrazine derivatives and quinazoline precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorobenzene derivative as the starting material.

    Attachment of the Thiophenyl Group: The thiophenyl group is introduced through a coupling reaction, typically using a thiophene derivative and a suitable coupling agent.

    Methylation: The final step involves the methylation of the compound to introduce the methyl group at the desired position.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-fluorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogenating agents and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

Scientific Research Applications

3-(4-fluorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

3-(4-fluorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H16FN3OS

Molecular Weight

377.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methyl-8-thiophen-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C21H16FN3OS/c1-12-20(13-4-6-15(22)7-5-13)21-23-11-16-17(25(21)24-12)9-14(10-18(16)26)19-3-2-8-27-19/h2-8,11,14H,9-10H2,1H3

InChI Key

QXEPKZVVORBLIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=CS5

Origin of Product

United States

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